molecular formula C11H12BrNO4 B1391617 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid CAS No. 1216775-30-2

5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Cat. No. B1391617
CAS RN: 1216775-30-2
M. Wt: 302.12 g/mol
InChI Key: XDYWFJMSRJYXGK-UHFFFAOYSA-N
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Description

5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is a chemical compound used in diverse scientific research for its multifaceted applications. It is a light green solid .


Synthesis Analysis

The synthesis of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid can be achieved from METHYL 3-BROMO-2-OXO-2H-PYRAN-5-CARBOXYLATE .


Molecular Structure Analysis

The molecular formula of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is C11 H12 Br N O4 .

Scientific Research Applications

Based on the information available, here is an analysis of some of the scientific research applications of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid:

Chemistry and Organic Synthesis

This compound is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. These reactions are important for creating carbon-carbon bonds in organic synthesis, which is fundamental in the development of pharmaceuticals and complex organic molecules .

Biological Applications

Although specific biological applications for this compound were not detailed in the search results, compounds like this often play a role in the synthesis of small molecules that can act as selective agonists or antagonists to certain receptors in biological systems. For example, similar compounds have been used in the preparation of small-molecule melanocortin-4 receptor agonists, which have shown efficacy in pilot studies of sexual dysfunction .

Sensing Applications

Schiff bases derived from similar compounds have been studied for their sensing applications. These materials can be designed to respond to specific stimuli, making them useful in various sensing technologies .

Advanced Materials

The compound’s derivatives could potentially be used in the production of advanced materials, such as those used in battery science and technology . While specific applications were not found, the structural features of such compounds can contribute to the development of new materials with desirable properties .

properties

IUPAC Name

5-bromo-6-(oxan-4-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYWFJMSRJYXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.